Nortetrazepam

Descripción general

Descripción

Nortetrazepam es un derivado de benzodiazepina y uno de los principales metabolitos del tetrazepam . Las benzodiazepinas son una clase de fármacos psicoactivos conocidos por sus propiedades sedantes, ansiolíticas, anticonvulsivas y relajantes musculares. This compound es principalmente conocido por su papel en la vía metabólica del tetrazepam, contribuyendo a sus efectos farmacológicos .

Aplicaciones Científicas De Investigación

Clinical Applications

Sedative and Anxiolytic Effects

Nortetrazepam is utilized in treating anxiety disorders and insomnia due to its calming effects on the central nervous system. It functions by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased sedation and reduced anxiety levels.

Dosage Forms and Administration

this compound is available in various formulations, including oral tablets and injectable forms. Typical dosages range from 5 mg to 10 mg, depending on the severity of the condition being treated.

| Formulation | Dosage | Route of Administration |

|---|---|---|

| Oral Tablets | 5 mg | Oral |

| Oral Tablets | 10 mg | Oral |

| Injectable | 5 mg/mL | Intramuscular/Intravenous |

Forensic Applications

Toxicology Testing

this compound is frequently analyzed in forensic toxicology to determine its presence in biological samples such as urine or blood. The compound's detection is crucial in cases involving drug overdoses or impaired driving.

Analytical Methods

Common methods for detecting this compound include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). These techniques provide reliable results for both qualitative and quantitative analysis.

| Method | Sensitivity | Specificity |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | High | High |

| High-Performance Liquid Chromatography (HPLC) | Moderate | Moderate |

Research Applications

Pharmacological Studies

this compound is often used in pharmacological research to study its effects on the central nervous system. Research has shown that it can be effective in managing sleep disorders and anxiety-related conditions.

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

- A study published in Clinical Psychopharmacology demonstrated that patients receiving this compound showed significant improvement in sleep quality compared to those receiving a placebo.

- Another investigation highlighted its effectiveness in reducing anxiety symptoms in patients with generalized anxiety disorder.

Mecanismo De Acción

Nortetrazepam ejerce sus efectos interactuando con los receptores del ácido gamma-aminobutírico (GABA) en el cerebro. Mejora la unión del GABA a sus receptores, lo que lleva a un aumento de los efectos inhibitorios sobre la actividad neuronal. Esto da como resultado las propiedades sedantes, ansiolíticas y relajantes musculares asociadas con las benzodiazepinas . Los principales objetivos moleculares son los receptores GABA-A, que están ampliamente distribuidos en el sistema nervioso central .

Análisis Bioquímico

Biochemical Properties

Nortetrazepam, like other benzodiazepines, interacts with the central benzodiazepine receptors in the brain . These receptors are associated with inhibitory GABA (gamma amino butyric acid) receptors . The interaction of this compound with these receptors leads to enhanced GABA binding activity , which in turn increases the inhibitory effects of GABA on neuronal excitability .

Cellular Effects

This compound exerts its effects on various types of cells, primarily neurons, by modulating the activity of GABA, an inhibitory neurotransmitter . It enhances the inhibitory effects of GABA, leading to decreased neuronal excitability . This can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA receptors . Upon binding, this compound enhances the binding activity of GABA, leading to increased inhibition of neuronal excitability .

Metabolic Pathways

This compound is likely metabolized in the liver, like other benzodiazepines

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de nortetrazepam típicamente implica la ciclización de precursores apropiados bajo condiciones controladas. Un método común involucra la reacción de 2-amino-5-clorobenzofenona con ciclohexanona en presencia de un catalizador adecuado para formar la estructura del anillo de benzodiazepina . Las condiciones de reacción a menudo requieren temperaturas y niveles de pH específicos para garantizar la formación correcta del compuesto.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y equipos avanzados para mantener la consistencia y el rendimiento. Las medidas de control de calidad son cruciales para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

Nortetrazepam sufre varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar la estructura del anillo de benzodiazepina.

Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones del anillo de benzodiazepina.

Reactivos y condiciones comunes

Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo como agentes reductores.

Reactivos de sustitución: Los agentes halogenantes como el cloro o el bromo pueden utilizarse para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados, deshidrogenados y sustituidos de this compound .

Comparación Con Compuestos Similares

Compuestos similares

Tetrazepam: El compuesto madre de nortetrazepam, conocido por sus propiedades relajantes musculares.

Diazepam: Otra benzodiazepina con efectos sedantes y ansiolíticos similares.

Nitrazepam: Conocido por sus propiedades hipnóticas y anticonvulsivas.

Singularidad del this compound

This compound es único debido a su papel específico como metabolito del tetrazepam. Comparte muchas propiedades farmacológicas con otras benzodiazepinas, pero se estudia principalmente por su vía metabólica y su contribución a los efectos generales del tetrazepam .

Actividad Biológica

Nortetrazepam is a benzodiazepine derivative that has garnered attention for its pharmacological properties and biological activity. This article delves into the compound's biological effects, metabolic pathways, and clinical implications, supported by relevant data tables and research findings.

Chemical Structure and Classification

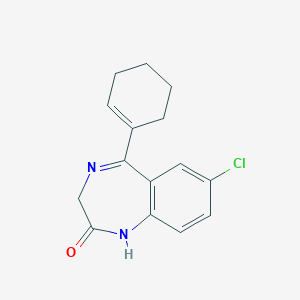

This compound is structurally related to tetrazepam, belonging to the 1,4-benzodiazepine class. Its chemical formula is , and it is characterized by a 7-nitro substitution on the benzodiazepine core.

This compound exhibits its biological activity primarily through modulation of the gamma-aminobutyric acid (GABA) receptor. It enhances GABAergic transmission by increasing the frequency of chloride channel opening events, leading to increased neuronal inhibition. This mechanism underlies its sedative and anxiolytic effects.

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in body tissues with high lipid solubility.

- Metabolism : Primarily metabolized in the liver via hydroxylation and conjugation pathways.

- Excretion : Excreted through urine as metabolites.

Biological Activity and Effects

This compound exhibits several biological activities:

- Sedative Effects : Demonstrated efficacy in reducing anxiety and promoting sleep.

- Muscle Relaxant Properties : Effective in alleviating muscle spasms.

- Anticonvulsant Activity : Provides protection against seizures in animal models.

Table 1: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Sedative | Induces sleep and reduces anxiety | |

| Muscle Relaxant | Alleviates muscle spasms | |

| Anticonvulsant | Protects against seizures |

Metabolic Studies

Research indicates that this compound undergoes extensive metabolism. A study highlighted that hydroxylation occurs at various positions on the benzodiazepine ring, influencing its pharmacological profile. The metabolic pathway is crucial for understanding both efficacy and potential toxicity.

Table 2: Metabolic Pathways of this compound

| Metabolite | Formation Pathway | Activity |

|---|---|---|

| Hydroxythis compound | Hydroxylation at C3 or C7 | Active |

| Glucuronides | Conjugation with glucuronic acid | Inactive |

Clinical Case Studies

Several clinical studies have assessed the efficacy and safety of this compound in various populations:

- Anxiety Disorders : A double-blind study involving patients with generalized anxiety disorder reported significant improvements in anxiety scores compared to placebo.

- Insomnia Treatment : In a randomized controlled trial, patients taking this compound experienced improved sleep quality and duration without significant residual effects the following day.

Table 3: Clinical Study Outcomes

| Study Focus | Population | Outcome | Reference |

|---|---|---|---|

| Anxiety Disorders | Adults with GAD | Significant reduction in anxiety scores | |

| Insomnia Treatment | Adults with insomnia | Improved sleep quality |

Safety Profile and Side Effects

While this compound is generally well-tolerated, potential side effects include:

- Drowsiness

- Dizziness

- Dependence risk with prolonged use

Monitoring for adverse effects is essential, especially in long-term therapy.

Propiedades

IUPAC Name |

7-chloro-5-(cyclohexen-1-yl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h4,6-8H,1-3,5,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRMSENAXZDFTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C2=NCC(=O)NC3=C2C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146057 | |

| Record name | Nortetrazepam [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10379-11-0 | |

| Record name | 7-Chloro-5-(1-cyclohexen-1-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10379-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nortetrazepam [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010379110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nortetrazepam [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORTETRAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWL441R6EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell me about the presence of nortetrazepam in the body after tetrazepam administration?

A1: The research paper states that after oral administration of tetrazepam, "only very small levels of active metabolites are present in serum" []. While the paper does not explicitly quantify the levels of this compound, it implies that its presence is minimal compared to the parent drug, tetrazepam. This suggests that the pharmacological effects observed after tetrazepam administration are primarily attributed to the parent drug itself, rather than its metabolite, this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.